molecular formula C15H13N3O4 B6056197 N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide

N'-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide

Cat. No.: B6056197
M. Wt: 299.28 g/mol
InChI Key: KVAZKYMCHLAWLK-CXUHLZMHSA-N
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Description

N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is a benzohydrazone derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of corresponding amines from the hydrazone linkage.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-hydroxy-5-methylbenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct redox properties and enhances its biological activity compared to similar compounds. The combination of the hydroxyl and nitro groups also allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-5-6-14(19)12(7-10)9-16-17-15(20)11-3-2-4-13(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAZKYMCHLAWLK-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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